molecular formula C17H14FN5O2S B11055925 N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide

N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B11055925
M. Wt: 371.4 g/mol
InChI Key: DNMRJTBMHFKORA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a phthalazinone moiety, and a hydrazinecarbothioamide linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-fluoroaniline with phthalic anhydride to form 2-(2-fluorophenyl)phthalazin-1-one. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide can be compared with other similar compounds, such as:

  • N-(2-chlorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide
  • N-(2-bromophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide
  • N-(2-methylphenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical properties, reactivity, and potential applications. For example, the fluorine atom in this compound may enhance its stability and biological activity compared to its chloro, bromo, or methyl analogs.

Properties

Molecular Formula

C17H14FN5O2S

Molecular Weight

371.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea

InChI

InChI=1S/C17H14FN5O2S/c18-13-7-3-4-8-14(13)20-17(26)22-21-15(24)10-23-16(25)12-6-2-1-5-11(12)9-19-23/h1-9H,10H2,(H,21,24)(H2,20,22,26)

InChI Key

DNMRJTBMHFKORA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NNC(=S)NC3=CC=CC=C3F

Origin of Product

United States

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